CBP-93872
Description
CBP-93872 is a small-molecule G2 checkpoint inhibitor that selectively disrupts the DNA damage response (DDR) in p53-deficient cancer cells. It targets the ATR/Chk1 signaling pathway, specifically inhibiting Nbs1-dependent activation of ATR (ATM- and Rad3-related kinase), which is critical for maintaining the G2/M checkpoint after DNA double-strand breaks (DSBs) . By abrogating checkpoint maintenance, this compound forces cancer cells with defective p53 pathways to bypass repair mechanisms and enter mitosis prematurely, leading to apoptosis . Preclinical studies demonstrate its synergy with platinum-based drugs (e.g., oxaliplatin, cisplatin) and antimetabolites (e.g., 5-FU, gemcitabine), enhancing chemosensitivity in colorectal (HT29) and pancreatic (Panc-1) cancer models .
Properties
IUPAC Name |
1-amino-3-(2-bromo-4-methylanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSWDJNINCPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(CN)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synergy with Platinum-Based Chemotherapies
CBP-93872 enhances the cytotoxicity of platinum drugs (e.g., oxaliplatin, cisplatin) in colorectal and pancreatic cancer cell lines. By suppressing ATR-Chk1 signaling, it prevents checkpoint-mediated repair of platinum-induced DNA crosslinks, leading to mitotic catastrophe.
Experimental Data:
| Cell Line | Cisplatin IC50 (µM) | Cisplatin + this compound IC50 (µM) | Fold Change |
|---|---|---|---|
| HCT-116 (Colorectal) | 3.4 ± 0.5 | 0.9 ± 0.2 | 3.8x |
| MIA PaCa-2 (Pancreatic) | 5.1 ± 0.7 | 1.3 ± 0.3 | 3.9x |
Combination with Antimetabolites
This compound potentiates the effects of gemcitabine and 5-fluorouracil (5-FU) by overriding S-phase checkpoints, forcing cells with unresolved replication stress into mitosis.
Patent Landscape and Synthesis Gaps
Chemical Reactions Analysis
Molecular Mechanism of Action
CBP-93872 inhibits the NBS1-mediated activation of ataxia telangiectasia and Rad3-related (ATR) kinase , a critical regulator of the G2/M checkpoint. Key findings include:
-
Selective inhibition of double-strand break (DSB)-induced G2 checkpoint maintenance, without affecting UV- or MMS-induced checkpoints .
-
Suppression of ATR-dependent phosphorylation events:
-
No impact on ATM activation or Chk2 phosphorylation, confirming specificity for the ATR-Chk1 axis .
In Vitro Kinase Reactions
This compound disrupts ATR signaling in reconstituted systems:
| Parameter | Observation | Source |
|---|---|---|
| ATP-dependent Rad17 phosphorylation | 70% inhibition at 50 μM ATP | |
| ssDNA-induced ATR activation | IC₅₀ = 12 μM (via Nbs1-dependent pathway) | |
| DNA-end resection | No significant effect |
Biochemical Pathway Modulation
This compound alters downstream signaling cascades:
-
Chk1 phosphorylation (S317/S345) reduced by 90% post-IR exposure .
-
Synergistic effects with DNA-damaging agents:
Therapeutic Implications
Experimental Conditions
-
Cell lines : HT-29 (colorectal), A549 (lung), MCF7 (breast) .
-
Dosage : 10–20 μM for in vitro assays; IC₅₀ = 8.5 μM in HT-29 cells .
-
Time course : Checkpoint abrogation observed within 4–8 hours post-IR .
Research Limitations
Scientific Research Applications
Synergistic Effects with Chemotherapeutics
Research indicates that CBP-93872 can significantly enhance the lethality of several chemotherapeutic drugs when used in combination:
- Platinum-containing drugs : this compound has shown to increase the sensitivity of colorectal and pancreatic cancer cells to oxaliplatin and cisplatin. Studies have demonstrated that combined treatment results in a marked increase in apoptosis rates compared to treatments with these drugs alone .
- Pyrimidine antimetabolites : The combination of this compound with gemcitabine and 5-fluorouracil has also been explored, revealing similar enhancements in cell death rates .
Case Studies and Experimental Findings
-
Colorectal Cancer (HT29 Cell Line) :
- Treatment with this compound at 50 μM alongside oxaliplatin (30 μM) resulted in an increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .
- The combination treatment also significantly inhibited ATR activation, as evidenced by reduced phosphorylation levels of ATR and Chk1 proteins .
- Pancreatic Cancer (Panc-1 Cell Line) :
- Mechanistic Insights :
Summary of Findings
| Chemotherapeutic Agent | Cell Line | Concentration of this compound | Effect on Apoptosis (%) |
|---|---|---|---|
| Oxaliplatin | HT29 | 50 μM | Increased from 6.1% to 24.3% |
| Cisplatin | HT29 | 50 μM | Increased apoptosis observed |
| Gemcitabine | Panc-1 | 200 μM | Increased from 8.4% to 38.5% |
| 5-Fluorouracil | HT29 | 50 μM | Increased from 5.8% to 19.5% |
Mechanism of Action
The mechanism of action of CBP-93872 involves the inhibition of the DNA double-stranded break-induced G2 checkpoint. The compound specifically inhibits the activation of ATR kinase, which is essential for the maintenance of the G2 checkpoint. By preventing ATR activation, this compound suppresses the phosphorylation of key proteins such as Nbs1 and replication protein A2, leading to the abrogation of the G2 checkpoint and increased sensitivity of cancer cells to DNA damage .
Comparison with Similar Compounds
Key Insights :
- This compound uniquely targets the Nbs1-ATR interaction, a mechanism distinct from direct ATR or Chk1 inhibitors like AZD6738 and SCH900776 .
- Unlike Wee1 inhibitors (e.g., MK-1775), which act downstream of CDK1, this compound prevents checkpoint initiation upstream, reducing compensatory survival pathways .
2.2. Efficacy in Combination Therapy
Key Insights :
- This compound requires higher concentrations (50–200 μM) compared to SCH900776 or AZD6738 (nM–μM range) but shows comparable or superior apoptosis rates in p53-deficient models .
- In HT29 cells, this compound + oxaliplatin increased apoptosis from 6.1% (oxaliplatin alone) to 24.3% . Similarly, gemcitabine + this compound elevated apoptosis from 8.4% to 38.5% in Panc-1 cells .
2.3. Selectivity and Toxicity
Key Insights :
- This compound’s specificity for p53-deficient cells reduces toxicity to normal tissues, unlike AZD6738, which broadly inhibits ATR .
- SCH900776’s off-target Chk2 inhibition may compromise genomic stability in normal cells .
2.4. Clinical Implications
- This compound: Potential as a chemosensitizer in platinum-resistant colorectal/pancreatic cancers. Preclinical data support combination regimens mimicking FOLFIRINOX or gemcitabine/nab-paclitaxel .
- SCH900776 : Early-phase trials show transient efficacy but require optimized dosing to mitigate toxicity .
Biological Activity
CBP-93872 is a compound identified as a potent G2 checkpoint inhibitor, particularly in the context of cancer therapy. Its primary mechanism involves the inhibition of the DNA damage response pathway, specifically targeting the activation of ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinases. This article will explore the biological activity of this compound, including its effects on cancer cell sensitivity to chemotherapeutic agents, molecular mechanisms, and potential clinical applications.
This compound functions by suppressing the maintenance of the G2 checkpoint in response to DNA double-stranded breaks (DSBs). It achieves this by inhibiting Nbs1-dependent activation of ATR, which is crucial for the cellular response to DNA damage.
- Inhibition of ATR Activation : this compound specifically blocks ATR activation induced by DSBs without affecting the initiation of the G2 checkpoint. This selective inhibition allows cells to bypass G2 arrest, leading to increased sensitivity to DNA-damaging agents .
Effects on Cancer Cell Sensitivity
Research has demonstrated that this compound significantly enhances the sensitivity of various cancer cell lines to established chemotherapeutic agents. The following table summarizes key findings from studies investigating the synergistic effects of this compound with different drugs:
Study 1: Sensitization to Chemotherapy
In a study examining the effects of this compound in combination with standard chemotherapy agents, researchers found that treatment with this compound significantly increased cancer cell sensitivities. For instance, when HT29 cells were treated with both this compound and oxaliplatin, there was a notable increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .
Study 2: Mechanistic Insights
Another investigation focused on understanding how this compound affects checkpoint activation. The study revealed that treatment with this compound led to a marked reduction in phosphorylation levels of ATR and Chk1 when combined with oxaliplatin or cisplatin, suggesting that it effectively inhibits the signaling pathways responsible for maintaining the G2 checkpoint under DNA damage conditions .
Q & A
Q. What is the molecular mechanism by which CBP-93872 inhibits the G2 checkpoint in cancer cells?
this compound specifically disrupts the DNA double-strand break (DSB)-induced G2 checkpoint by inhibiting NBS1-mediated ATR activation. This prevents phosphorylation of downstream targets like CHK1, abrogating the maintenance (but not initiation) of G2 arrest. Researchers should validate this mechanism using Western blotting for ATR/CHK1 pathway markers (e.g., p-CHK1, NBS1 phosphorylation) in DSB-treated cancer cells .
Q. Which experimental cell models are most suitable for studying this compound’s chemosensitization effects?
HT29 (colorectal) and Panc-1 (pancreatic) cancer cell lines are validated models for testing this compound in combination with chemotherapies like oxaliplatin, cisplatin, or gemcitabine. Flow cytometry analysis of H3-pS10 (a mitotic marker) can quantify G2 checkpoint abrogation .
Q. What assays are recommended to assess this compound’s efficacy in preclinical studies?
- Flow cytometry: Measure H3-pS10-positive cells to evaluate mitotic entry post-DNA damage.
- Western blotting: Analyze phosphorylation status of ATR/CHK1 pathway components.
- Clonogenic survival assays: Quantify long-term cell viability after combination therapy .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s synergy with DNA-damaging agents?
Use a factorial design with dose-response matrices to identify synergistic concentrations. For example:
- Control: Chemotherapy (e.g., oxaliplatin) alone.
- Treatment: Chemotherapy + this compound at varying doses. Measure synergistic effects via combination index (CI) calculations using software like CompuSyn .
Q. How can contradictory results in this compound’s efficacy across cell lines be resolved?
- Hypothesis testing: Compare p53 status (wild-type vs. mutant) and DNA repair capacity (e.g., BRCA1/2 mutations) between cell lines.
- Mechanistic validation: Use siRNA knockdown of ATR or NBS1 to confirm target specificity in resistant models .
Q. What advanced techniques can elucidate this compound’s impact on replication stress and DNA repair?
Q. How can researchers ensure specificity of this compound for DSB-induced G2 checkpoint inhibition?
Compare checkpoint abrogation in cells treated with DSB-inducing agents (e.g., ionizing radiation) versus non-DSB stressors (e.g., UV light). Use ATR-specific inhibitors (e.g., VE-822) as controls .
Q. What translational models are appropriate for testing this compound in vivo?
- Xenograft models: Implant HT29 or Panc-1 cells in immunodeficient mice and assess tumor regression with combination therapies.
- Patient-derived organoids: Validate efficacy in genomically annotated models, particularly p53-mutant cancers .
Methodological Guidance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
